5-(Dimethylamino)-1-naphthoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

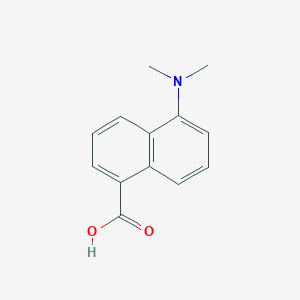

5-(Dimethylamino)-1-naphthoic acid: is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a dimethylamino group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-1-naphthoic acid typically involves the introduction of a dimethylamino group to the naphthalene ring. One common method is the reaction of 1-naphthoic acid with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylamino)-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed:

Oxidation: Naphthoquinones

Reduction: Amine derivatives

Substitution: Various substituted naphthoic acids

Scientific Research Applications

Chemistry: 5-(Dimethylamino)-1-naphthoic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the production of dyes, pigments, and other aromatic compounds.

Biology: In biological research, this compound is utilized as a fluorescent probe due to its ability to emit fluorescence under specific conditions. It is often used in the study of cellular processes and molecular interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1-naphthoic acid involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dansyl chloride: A related compound used as a fluorescent labeling reagent.

Dimethylaminoquinolines: Compounds with similar dimethylamino groups but different core structures.

3-Dimethylaminobenzoic acid: Another compound with a dimethylamino group attached to a benzoic acid core.

Uniqueness: 5-(Dimethylamino)-1-naphthoic acid is unique due to its naphthalene core structure combined with the dimethylamino group. This combination imparts specific chemical and physical properties that are distinct from other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial applications.

Biological Activity

5-(Dimethylamino)-1-naphthoic acid (DMA-Naph) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, supported by various studies and research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a naphthalene ring substituted with a dimethylamino group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

Pharmacological Activity

Research indicates that DMA-Naph exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One notable study explored the compound's role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. The study found that DMA-Naph derivatives displayed high MAGL inhibition with a pIC50 value of 7.1, indicating potent activity against this target. The selectivity of these compounds against endogenous mouse MAGL was also demonstrated through competitive activity-based protein profiling (ABPP) assays .

Antiproliferative Effects

In vitro studies have reported that DMA-Naph exhibits antiproliferative effects on various cancer cell lines, including H460 (lung cancer), HT29 (colon cancer), CT-26 (colon cancer), Huh7 (liver cancer), and HCCLM-3 (liver cancer). The compound showed appreciable cytotoxicity, suggesting its potential as an anticancer agent .

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on the effects of DMA-Naph on H460 lung cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating effective inhibition of cell growth at relatively low concentrations .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action suggested that DMA-Naph induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis demonstrated an increase in apoptotic cell populations upon treatment with DMA-Naph, highlighting its potential as a therapeutic agent in cancer treatment .

Toxicological Profile

While the biological activities of DMA-Naph are promising, understanding its toxicological profile is crucial for evaluating its safety for potential therapeutic use. Preliminary studies suggest that the compound has a moderate toxicity profile, with no significant adverse effects observed at therapeutic doses in animal models .

Summary Table of Biological Activities

Properties

CAS No. |

86042-10-6 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

5-(dimethylamino)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H13NO2/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,1-2H3,(H,15,16) |

InChI Key |

DCQCLRDFDRZOHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.